4-Morpholinecarbonitrile (CAS 1530-89-8), also known as N-cyanomorpholine, is a specialized electrophilic cyanamide and versatile building block in organic synthesis. As a stable, moderately viscous liquid at room temperature, it is primarily procured for the one-step synthesis of morpholino-substituted heterocycles, including 2-aminopyridines, tetrazoles, and oxadiazoles [1]. Its unique structure—combining a cyano group with a morpholine ring—provides a specific electronic profile that balances electrophilicity at the nitrile carbon with the electron-donating properties of the morpholine nitrogen. This makes it a highly effective reagent in transition-metal-catalyzed cycloadditions where simpler dialkylcyanamides fail or underperform, offering a safer and more process-friendly alternative to volatile cyanating agents [2].
Substituting 4-Morpholinecarbonitrile with simpler dialkylcyanamides (like dimethylcyanamide) or traditional cyanating agents (like cyanogen bromide) frequently leads to process failures. Dimethylcyanamide often exhibits poor reactivity in critical cycloadditions, such as palladium-catalyzed tetrazole syntheses, due to differing electronic activation of the nitrile group [1]. Conversely, bulkier cyanamides like diisopropylcyanamide suffer from severe steric hindrance, rendering them completely inactive in nickel-catalyzed[2+2+2] cycloadditions [2]. Furthermore, attempting to build morpholino-heterocycles stepwise using cyanogen bromide introduces severe toxicity, volatility, and handling hazards that complicate scale-up . Consequently, 4-Morpholinecarbonitrile is uniquely required when high-yield, one-step access to morpholine-functionalized cyclic systems is needed under standard catalytic conditions.
In the synthesis of 2-allyltetrazoles via palladium-catalyzed cycloaddition, cyanamide selection is critical for conversion efficiency. Research demonstrates that while dimethylcyanamide yields only 17% of the desired tetrazole, 4-Morpholinecarbonitrile achieves a 77% yield under identical conditions (Pd2(dba)3·CHCl3 catalyst, allyl methyl carbonate, TMSN3, 100 °C) [1]. This significant quantitative advantage highlights the morpholine ring's ability to electronically activate the cyano group for [3+2] cycloadditions.
| Evidence Dimension | Tetrazole formation yield |
| Target Compound Data | 4-Morpholinecarbonitrile: 77% yield |
| Comparator Or Baseline | Dimethylcyanamide: 17% yield |
| Quantified Difference | 4.5-fold increase in product yield |
| Conditions | Pd2(dba)3·CHCl3 catalyst, allyl methyl carbonate, TMSN3, 100 °C |
Ensures high-efficiency procurement for the synthesis of morpholino-tetrazoles, minimizing unreacted starting material and complex downstream purification.
The synthesis of N,N-disubstituted 2-aminopyridines via nickel-catalyzed [2+2+2] cycloaddition of diynes and cyanamides is highly sensitive to the steric bulk of the cyanamide. While bulky dialkylcyanamides such as diisopropylcyanamide are completely inactive (0% yield), 4-Morpholinecarbonitrile serves as an excellent substrate, affording the morpholino-pyridine product in 97% yield [1]. The constrained cyclic structure of the morpholine ring minimizes steric clash while maintaining necessary nucleophilicity.
| Evidence Dimension | Cycloaddition product yield |
| Target Compound Data | 4-Morpholinecarbonitrile: 97% yield |
| Comparator Or Baseline | Diisopropylcyanamide: 0% yield (inactive) |
| Quantified Difference | Complete restoration of catalytic activity (0% to 97%) |
| Conditions | Ni(cod)2 / NHC catalyst with diynes |
Validates 4-Morpholinecarbonitrile as the mandatory precursor when targeting sterically demanding aminopyridine derivatives where acyclic branched cyanamides fail.
In complex catalytic systems, the unwanted cleavage of the N-CN bond can lead to catalyst poisoning or side reactions. Studies on N-CN bond cleavage by silyl-iron complexes under photoirradiation show that dimethylcyanamide undergoes 51% cleavage, whereas 4-Morpholinecarbonitrile exhibits greater stability, with only 32% cleavage under the same conditions[1]. This increased robustness makes it a more reliable substrate or additive in transition-metal-mediated processes.
| Evidence Dimension | N-CN bond cleavage yield |
| Target Compound Data | 4-Morpholinecarbonitrile: 32% cleavage |
| Comparator Or Baseline | Dimethylcyanamide: 51% cleavage |
| Quantified Difference | 37% relative reduction in unwanted bond cleavage |
| Conditions | Silyl-iron complex photoirradiation at room temperature |
Reduces off-target degradation in metal-catalyzed reactions, improving overall process predictability and yield.
When introducing a cyano group or building a cyanamide motif, traditional reagents like cyanogen bromide present severe handling challenges due to high toxicity and volatility (boiling point 61 °C at 760 mmHg). In contrast, 4-Morpholinecarbonitrile is a stable, low-volatility liquid (boiling point 71-73 °C at 0.6 mmHg) . This dramatic difference in vapor pressure at ambient conditions allows for safer scale-up and eliminates the need for the extreme containment protocols required for cyanogen bromide.
| Evidence Dimension | Boiling point / Volatility profile |
| Target Compound Data | 4-Morpholinecarbonitrile: 71-73 °C at 0.6 mmHg (non-volatile at ambient) |
| Comparator Or Baseline | Cyanogen bromide: 61 °C at 760 mmHg (highly volatile) |
| Quantified Difference | Orders of magnitude lower vapor pressure at room temperature |
| Conditions | Standard ambient laboratory and manufacturing conditions |
Drastically lowers environmental health and safety (EHS) compliance costs and handling risks during industrial scale-up.
Directly leveraging its superior 77% yield in palladium-catalyzed cycloadditions, 4-Morpholinecarbonitrile is the optimal starting material for synthesizing tetrazole-based pharmaceuticals where the morpholine moiety is required for solubility or target binding [1].
Utilizing its high reactivity (97% yield) in nickel-catalyzed [2+2+2] cycloadditions, this compound is ideal for generating morpholino-substituted 2-aminopyridines used in kinase inhibitors and advanced agrochemicals [2].
In processes where cyanogen bromide poses unacceptable safety risks, 4-Morpholinecarbonitrile serves as a stable, liquid alternative for transferring the morpholino-cyano motif without specialized gas-handling equipment .
Irritant